molecular formula C21H20N4O3S B2680365 1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793836-20-0

1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2680365
CAS No.: 1793836-20-0
M. Wt: 408.48
InChI Key: ZNWKDSSQXALSQS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Additionally, it has a methylsulfanyl group attached to a phenyl ring, a propyl group, and a tetrahydroquinazoline-2,4-dione moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-oxadiazole ring and the tetrahydroquinazoline-2,4-dione moiety would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals studied for their potential in various applications, including chemotherapeutic agents. For instance, vibrational spectroscopic studies, along with HOMO-LUMO, NBO analysis, and MEP of related compounds, demonstrate the potential utility in understanding the electronic properties and reactivity of such molecules. The detailed analysis provides insights into the molecular stability, charge distribution, and interaction potentials, which are crucial for designing drugs with optimized efficacy and reduced side effects (Sebastian et al., 2015).

Antitumor Activity

Research into related chemical structures has shown potential antitumor activities. The synthesis and evaluation of novel cyclic arylsulfonylureas, for example, highlight the antitumor efficacy against various cancer cell lines. This research underscores the importance of structural modifications in enhancing the anticancer properties of these compounds, with some derivatives showing significant inhibitory effects on specific cancer cells (El-Deeb et al., 2010).

Catalytic Applications

The compound's framework is also explored in catalytic applications, showcasing its versatility beyond medicinal uses. A study on the effective catalytic system for the synthesis of related compounds emphasizes the role of certain catalysts in enhancing the efficiency of synthesis processes. These findings contribute to the development of more sustainable and cost-effective chemical production methods (Kefayati et al., 2012).

Chemosensors

In the realm of analytical chemistry, derivatives of the mentioned compound have been utilized in the development of chemosensors. These sensors can detect ions or molecules, indicating applications in environmental monitoring, diagnostics, and research labs. The design and application of such chemosensors benefit from the unique electronic and structural properties of the compound, enabling selective and sensitive detection mechanisms (Zhang et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more. Future research could explore the synthesis, properties, and potential uses of this compound .

Mechanism of Action

Properties

IUPAC Name

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h4-11,16H,3,12-13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUWIJICXWRZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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